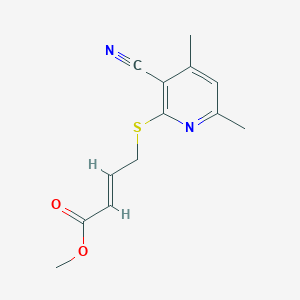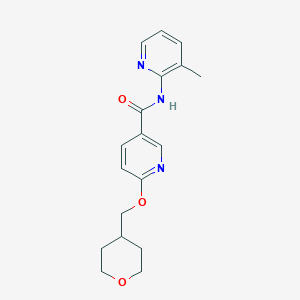![molecular formula C10H13Cl3N2O2S B2566514 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172060-75-1](/img/structure/B2566514.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Several studies have focused on the synthesis of pharmaceutical intermediates involving piperazine derivatives. Quan (2006) and Li Ning-wei (2006) both describe the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from dichloro-nitrobenzene and piperazine, achieving yields of 48.2% and 53.3%, respectively. These processes involve alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, highlighting the compound's role in pharmaceutical synthesis Quan, 2006; Li Ning-wei, 2006.
Receptor Antagonism and Radioligand Binding
Borrmann et al. (2009) designed, synthesized, and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating potent A2B adenosine receptor antagonism. This study underscores the compound's utility in developing receptor-specific antagonists, with significant implications for therapeutic applications Borrmann et al., 2009.
Development of Therapeutic Agents
Abbasi et al. (2019) synthesized a series of compounds with potential therapeutic applications. Their study demonstrated the inhibitory activity of synthesized compounds against α-glucosidase enzyme, suggesting a potential avenue for diabetes treatment. This research exemplifies the compound's role in the development of new therapeutic agents with specific biochemical activities Abbasi et al., 2019.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCFZNGXFZZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)




![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)



![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)